[Gln11]-beta-Amyloid (1-16) is a peptide fragment derived from the amyloid precursor protein, specifically representing the first 16 amino acids of the beta-amyloid peptide with a substitution at the 11th position, where glutamine replaces the original residue. This modification is significant in studies related to Alzheimer's disease, as beta-amyloid peptides are known to aggregate and form plaques that are characteristic of this neurodegenerative condition. The peptide's sequence is Asp-Ala-Glu-Phe-Arg-His-Asp-Ser-Gly-Tyr-Gln-Val-His-His-Gln-Lys, and it has been identified by the Chemical Abstracts Service with the registry number 133605-53-5 .
[Gln11]-beta-Amyloid (1-16) is classified as a neuropeptide and is primarily sourced from synthetic production methods used in research laboratories. It plays a crucial role in studies addressing neurodegenerative diseases, particularly Alzheimer's disease, due to its involvement in amyloid plaque formation and neurotoxicity mechanisms .
The synthesis of [Gln11]-beta-Amyloid (1-16) typically involves solid-phase peptide synthesis (SPPS), a widely adopted technique for producing peptides. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.
The molecular structure of [Gln11]-beta-Amyloid (1-16) can be represented by its linear sequence of amino acids. The molecular formula is , with a calculated molecular weight of approximately 3261.54 g/mol .
The peptide's structural configuration influences its biological activity, particularly its propensity to aggregate into fibrils, which are implicated in neurodegenerative processes.
[Gln11]-beta-Amyloid (1-16) undergoes various chemical reactions, particularly oxidation reactions involving metal ions such as copper and zinc. These interactions can lead to modifications in the peptide structure, impacting its aggregation behavior and neurotoxicity.
The mechanism of action for [Gln11]-beta-Amyloid (1-16) primarily revolves around its ability to aggregate and form oligomers and fibrils that disrupt neuronal function. These aggregates can induce oxidative stress and inflammation, contributing to neuronal cell death.
Studies indicate that this peptide fragment plays a role in binding metal ions, which enhances its aggregation propensity and neurotoxic effects . The interaction with metal ions also suggests potential pathways for therapeutic intervention targeting metal ion chelation.
[Gln11]-beta-Amyloid (1-16) is typically provided as a lyophilized powder, which must be stored at -20°C to maintain stability. The purity level is generally >95%, making it suitable for experimental applications .
The chemical properties include:
[Gln11]-beta-Amyloid (1-16) has significant applications in scientific research:
This peptide fragment continues to be an important tool in elucidating the complexities of Alzheimer's disease pathology and developing potential therapeutic strategies.
[Gln11]-beta-Amyloid (1-16) is a truncated peptide fragment derived from the larger amyloid-β (Aβ) protein, which itself originates from the sequential proteolytic processing of the amyloid precursor protein (APP). APP is a transmembrane protein cleaved via two primary pathways: the non-amyloidogenic α-secretase pathway and the amyloidogenic β-secretase pathway [9]. The amyloidogenic pathway, mediated by β-site APP-cleaving enzyme 1 (BACE1), generates N-terminal fragments of Aβ. [Gln11]-beta-Amyloid (1-16) specifically arises when BACE1 cleaves APP at the Glu11 site (position 11 of the Aβ domain) instead of the canonical Asp1 site [3]. This alternative cleavage produces a soluble secreted APP fragment (sAPPβ₆₀₆) and a membrane-bound C-terminal fragment (C89), which undergoes further processing by γ-secretase to yield truncated Aβ peptides, including the 16-residue fragment [3] [7].
Table 1: Molecular Specifications of [Gln11]-beta-Amyloid (1-16)
Property | Value | Source |
---|---|---|
Amino Acid Sequence (1-letter) | DAEFRHDSGYQVHHQK | [1] [7] [10] |
Amino Acid Sequence (3-letter) | Asp-Ala-Glu-Phe-Arg-His-Asp-Ser-Gly-Tyr-Gln-Val-His-His-Gln-Lys | [5] [7] |
Molecular Formula | C₈₄H₁₂₀N₂₈O₂₇ | [1] [10] |
Molecular Weight | 1954.06 Da | [1] [5] [10] |
Purity | >95% | [1] [10] |
BACE1 demonstrates substrate flexibility, cleaving APP at multiple sites within the Aβ domain. While the Asp1 site generates the full-length Aβ1-40/42 peptides associated with plaque formation, cleavage at the Glu11 site dominates under physiological conditions, producing the C89 fragment (residues 11–99 of Aβ) [3]. γ-Secretase then processes C89 into truncated peptides like Aβ11-40/42. In contrast, cleavage at Asp1 yields the C99 fragment (Aβ1–99), which γ-secretase processes into full-length Aβ1-40/42. Pathological conditions (e.g., the Swedish APP mutation) shift BACE1 activity toward the Asp1 site, increasing the C99/C89 ratio and promoting neurotoxic Aβ1-42 production [3] [9]. This shift elevates amyloidogenic processing by up to 50% in transgenic models, directly linking secretase specificity to Alzheimer pathogenesis. Gamma-secretase exhibits "processivity," sequentially cleaving C99 into Aβ variants of varying lengths (e.g., Aβ1-38, Aβ1-40, Aβ1-42). Aβ1-42 is highly aggregation-prone and dominates parenchymal plaques, while Aβ1-40 predominates in vascular deposits (cerebral amyloid angiopathy) [9].
Table 2: BACE1 Cleavage Sites and Resulting Aβ Fragments
Cleavage Site | Fragment Generated | γ-Secretase Product | Pathogenicity |
---|---|---|---|
Asp1 (Aβ1) | C99 (Aβ1-99) | Aβ1-40/42 | High (Plaque-forming) |
Glu11 (Aβ11) | C89 (Aβ11-99) | Aβ11-40/42 | Low (Non-amyloidogenic) |
[Gln11]-beta-Amyloid (1-16) undergoes several post-translational modifications (PTMs) that alter its physicochemical properties and pathological relevance:
Table 3: Key Post-Translational Modifications of Aβ(1-16)
Modification | Site in Aβ(1-16) | Effect on [Gln11]-Aβ(1-16) |
---|---|---|
Isomerization | Asp1, Asp7 | Enhances β-sheet formation & aggregation |
Oxidation | Met35 | Increases oligomer stability |
Phosphorylation | Ser8 | Promotes toxic oligomer formation |
Metal Coordination | His6, His13, His14 | Induces aggregation via chelation |
The generation of N-terminally truncated Aβ fragments like [Gln11]-Aβ(1-16) occurs through two parallel pathways:
Enzymatic Degradation
Multiple Aβ-degrading enzymes (AβDEs) target the N-terminal domain of full-length Aβ:
Non-Enzymatic Clearance
Table 4: Major Aβ Clearance Pathways Impacting [Gln11]-Aβ(1-16)
Clearance Mechanism | Key Players | Effect on Aβ(1-16) |
---|---|---|
Enzymatic Degradation | ||
- Zinc metalloendopeptidases | NEP, IDE | Cleaves near Gln11, generating fragments |
- Matrix metalloproteinases | MMP-2, MMP-9 | Direct cleavage at Glu11-Val12 |
Non-Enzymatic Clearance | ||
- Glymphatic drainage | AQP4 channels, perivascular flow | Removes soluble fragments from the brain |
- Peripheral sink | LRP1 transport, liver/kidneys | Exports fragments for systemic degradation |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7